molecular formula C21H20FN3O2 B2557616 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-58-2

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Katalognummer B2557616
CAS-Nummer: 852368-58-2
Molekulargewicht: 365.408
InChI-Schlüssel: AOASIYWNGRHVMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a reversible and highly selective Monoacylglycerol Lipase (MAGL) inhibitor . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .


Chemical Reactions Analysis

This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . In rodent brain, the compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .

Wissenschaftliche Forschungsanwendungen

Psychoactive Substance Analysis

A study by Rust et al. (2012) explored the prevalence of new psychoactive substances, including the role of piperazines, in a retrospective analysis of hair samples. The research aimed at understanding the changing patterns of designer drugs, indicating the compound's significance in forensic toxicology and public health monitoring Rust, Baumgartner, Dally, & Kraemer, 2012.

Pharmacokinetic Studies

In pharmacokinetic research, Renzulli et al. (2011) detailed the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the compound's metabolism and elimination pathways in humans. This study provides critical insights into the drug's biotransformation, essential for developing safer and more effective therapeutic agents Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011.

Neuropharmacological Effects

Brito et al. (2017) investigated the anxiolytic-like effects of a new compound, demonstrating its potential in neuropharmacological applications. This research underscores the compound's relevance in understanding brain function and developing treatments for anxiety disorders Brito, Fajemiroye, Neri, Silva, Silva, Sanz, Vaz, de Carvalho, Ghedini, Lião, Menegatti, & Costa, 2017.

Radioligand Development for PET Imaging

Research by Patel et al. (2019) on [18F]DASA-23, a radiopharmaceutical for measuring pyruvate kinase M2 levels by positron emission tomography (PET), exemplifies the compound's utility in developing diagnostic tools for glioma. This study illustrates its application in enhancing non-invasive cancer diagnostics Patel, Beinat, Haywood, Murty, Xie, Recht, Nagpal, Thomas, Khalighi, Gandhi, Holley, & Gambhir, 2019.

Analytical Method Development

The development and validation of analytical methods for detecting and quantifying psychoactive substances, as detailed by Papsun et al. (2016) in their study on MT-45, indicate the compound's role in toxicological analysis and public safety. This research aids in the accurate identification of substances in drug-related deaths, contributing to forensic science and public health Papsun, Krywanczyk, Vose, Bundock, & Logan, 2016.

Zukünftige Richtungen

The future directions of this compound involve its potential therapeutic application in several central nervous system disorders . It is anticipated that the profile exhibited by this compound will allow for precise modulation of 2-AG levels in vivo .

Eigenschaften

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14-19(17-4-2-3-5-18(17)23-14)20(26)21(27)25-12-10-24(11-13-25)16-8-6-15(22)7-9-16/h2-9,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOASIYWNGRHVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.